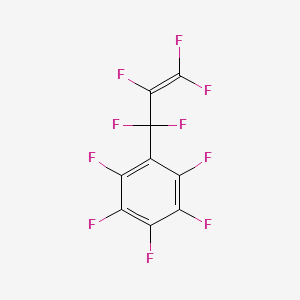

Perfluoro(allylbenzene)

描述

Perfluoro(allylbenzene) is a perfluorinated compound characterized by the presence of a benzene ring substituted with an allyl group, where all hydrogen atoms are replaced by fluorine atoms. This compound is known for its high thermal and chemical stability due to the strong carbon-fluorine bonds. It is used primarily as a pharmaceutical intermediate and in organic synthesis .

准备方法

Synthetic Routes and Reaction Conditions: Perfluoro(allylbenzene) can be synthesized through various methods, including the reaction of allylbenzene with perfluorinating agents. One common method involves the use of elemental fluorine or fluorinating reagents such as cobalt trifluoride (CoF3) under controlled conditions to achieve complete fluorination of the allylbenzene molecule.

Industrial Production Methods: In industrial settings, the production of perfluoro(allylbenzene) typically involves large-scale fluorination processes. These processes are carried out in specialized reactors designed to handle the highly reactive and corrosive nature of fluorinating agents. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to ensure high yield and purity of the final product .

化学反应分析

Types of Reactions: Perfluoro(allylbenzene) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form perfluorinated carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the compound into perfluorinated alcohols.

Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where nucleophiles replace fluorine atoms. Common reagents include sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products:

Oxidation: Perfluorinated carboxylic acids.

Reduction: Perfluorinated alcohols.

Substitution: Perfluorinated ethers and other substituted derivatives

科学研究应用

Properties of Perfluoro(allylbenzene)

Perfluoro(allylbenzene) is characterized by the presence of fluorine atoms replacing hydrogen atoms in the benzene ring, which imparts distinctive chemical and physical properties. These include:

- Chemical Stability : High resistance to chemical reactions, making it suitable for harsh environments.

- Low Surface Energy : This property leads to low adhesion characteristics, beneficial in coatings and lubricants.

- Thermal Stability : Maintains structural integrity at elevated temperatures.

Coatings and Surface Modifications

Perfluoro(allylbenzene) can be utilized in the development of advanced coatings due to its low surface energy and high chemical stability. These coatings are particularly useful in:

- Anti-fogging and Anti-reflective Surfaces : Enhancing visibility in optical devices.

- Self-cleaning Surfaces : Reducing the need for maintenance in various applications.

Polymer Chemistry

In polymer synthesis, perfluoro(allylbenzene) serves as a monomer or additive to create fluorinated polymers with enhanced properties such as:

- Increased Hydrophobicity : Useful in applications requiring water repellency.

- Improved Thermal Resistance : Extending the operational lifespan of materials used in high-temperature environments.

Drug Development

The incorporation of perfluoro(allylbenzene) into pharmaceutical compounds can enhance their pharmacokinetic profiles. Potential benefits include:

- Increased Lipophilicity : Facilitating better membrane permeability.

- Enhanced Stability : Improving the shelf-life and efficacy of drugs.

Diagnostic Imaging

Fluorinated compounds are often used as contrast agents in imaging techniques such as MRI or PET scans. Perfluoro(allylbenzene) could potentially serve as a precursor for developing new imaging agents that provide clearer images due to their unique chemical properties.

PFAS Research

Perfluoro(allylbenzene) is part of a broader class of per- and polyfluoroalkyl substances (PFAS), which are under extensive research due to their environmental persistence and potential health impacts. Research focuses on:

- Biodegradation Studies : Understanding how these compounds behave in natural environments.

- Toxicology Studies : Evaluating health risks associated with exposure to PFAS, including perfluoro(allylbenzene).

Case Studies

作用机制

The mechanism of action of perfluoro(allylbenzene) involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can lead to the disruption of normal cellular processes, such as enzyme activity and membrane integrity. The compound’s stability and resistance to metabolic degradation make it a valuable tool in studying long-term biological effects and environmental persistence .

相似化合物的比较

- Perfluorooctanoic acid (PFOA)

- Perfluorooctane sulfonate (PFOS)

- Perfluorobutanesulfonic acid (PFBS)

Comparison: Perfluoro(allylbenzene) is unique due to its specific structure, which includes an allyl group attached to a benzene ring, fully substituted with fluorine atoms. This structure imparts distinct chemical and physical properties, such as higher reactivity in substitution reactions compared to other perfluorinated compounds. Additionally, its use as a pharmaceutical intermediate and in organic synthesis sets it apart from other perfluorinated substances that are primarily used in industrial applications .

生物活性

Perfluoro(allylbenzene) (PFAB) is a perfluorinated compound that has garnered attention due to its unique chemical properties and potential biological activities. This article explores the biological activity of PFAB, highlighting its effects, mechanisms, and relevant case studies from diverse sources.

- Chemical Formula : C₉F₁₀

- Molecular Weight : 298.08 g/mol

- Density : 1.708 g/cm³

PFAB is utilized as a pharmaceutical intermediate and in organic synthesis due to its stability and resistance to degradation in biological systems .

Antimicrobial Effects

Recent studies have indicated that perfluorinated compounds, including PFAB, may exhibit antimicrobial properties. The structure-activity relationship (SAR) of perfluorinated compounds suggests that their biological effects can vary significantly based on the length of the carbon chain and the presence of functional groups.

- Mechanism of Action :

- Case Studies :

Cytotoxicity and Developmental Effects

Research into the cytotoxic effects of PFAB has shown varying results depending on concentration and exposure duration. In vitro studies have indicated potential developmental toxicity, including malformations in embryos and alterations in growth patterns.

- Findings :

Summary of Research Findings

常见问题

Basic Research Questions

Q. What are the established methodologies for synthesizing perfluoro(allylbenzene) with high purity for laboratory use?

Perfluoro(allylbenzene) is typically synthesized via radical telomerization of allylbenzene with fluorinating agents like sulfur tetrafluoride (SF₄) or cobalt fluoride (CoF₃). Critical steps include rigorous purification via fractional distillation or preparative gas chromatography to isolate isomers and remove residual fluorinated byproducts. Characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹⁹F and ¹H) and high-resolution mass spectrometry (HRMS) to confirm molecular structure and purity thresholds (>98%) .

Q. How can researchers characterize the thermal stability of perfluoro(allylbenzene) under experimental conditions?

Thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) is recommended to assess decomposition temperatures and exothermic/endothermic transitions. Controlled pyrolysis experiments (e.g., in inert atmospheres) paired with gas chromatography-mass spectrometry (GC-MS) can identify degradation products, such as perfluorinated alkenes or aromatic fragments, to infer stability mechanisms .

Q. What analytical techniques are most effective for quantifying perfluoro(allylbenzene) in environmental matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in negative ion mode is preferred for trace analysis. Solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges improves recovery rates from water or soil samples. Isotope dilution with ¹³C-labeled internal standards minimizes matrix effects and enhances quantification accuracy .

Q. How does perfluoro(allylbenzene) interact with common laboratory solvents, and what precautions are necessary for handling?

Perfluoro(allylbenzene) exhibits low solubility in polar solvents (e.g., water, ethanol) but high miscibility in fluorinated solvents (e.g., perfluorohexane). Researchers should use polytetrafluoroethylene (PTFE)-lined containers to prevent adsorption losses. Ventilated fume hoods and personal protective equipment (PPE) are mandatory due to potential inhalation toxicity .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported toxicity data for perfluoro(allylbenzene) combustion byproducts?

Discrepancies in toxicity profiles (e.g., fluorinated dioxins vs. perfluoroalkanes) require controlled combustion studies using variable oxygen concentrations and temperatures. Comparative metabolomics (e.g., in vitro cell assays) paired with high-resolution aerosol mass spectrometry can correlate specific byproducts with cytotoxic effects. Statistical meta-analyses of existing datasets should account for experimental heterogeneity (e.g., reactor design, detection limits) .

Q. How can computational modeling predict the atmospheric oxidation pathways of perfluoro(allylbenzene)?

Density functional theory (DFT) at the M06-2X/aug-cc-pVTZ level identifies reaction intermediates, such as perfluoroepoxides or carbonyl radicals. Kinetic modeling (e.g., using the Master Chemical Mechanism) integrates theoretical rate constants with experimental OH radical reaction data to simulate degradation pathways and estimate atmospheric lifetimes (>2000 years under stratospheric conditions) .

Q. What advanced separation techniques address challenges in detecting perfluoro(allylbenzene) isomers in complex mixtures?

Two-dimensional gas chromatography (GC×GC) with cryogenic modulation enhances isomer separation. Coupling with time-of-flight mass spectrometry (TOF-MS) improves sensitivity for low-abundance isomers. Machine learning algorithms (e.g., principal component analysis) can deconvolute overlapping chromatographic peaks using fragmentation patterns .

Q. How does perfluoro(allylbenzene) influence polymer surface properties in material science applications?

Incorporation into UV-curable resins (e.g., acrylate-based polymers) reduces surface energy, quantified via contact angle measurements (e.g., >110° for water). Atomic force microscopy (AFM) and X-ray photoelectron spectroscopy (XPS) validate fluorine enrichment at the polymer-air interface, which enhances hydrophobicity and demolding efficiency in nanoimprint lithography .

Q. What methodologies assess the bioaccumulation potential of perfluoro(allylbenzene) in aquatic ecosystems?

Bioconcentration factors (BCFs) are determined using OECD Test Guideline 305: flow-through systems expose aquatic organisms (e.g., zebrafish) to ¹⁴C-labeled perfluoro(allylbenzene). Tissue-specific extraction (e.g., liver, gills) followed by accelerator mass spectrometry (AMS) quantifies bioaccumulation kinetics. Comparative studies with structurally analogous PFAS (e.g., perfluorooctanesulfonate) contextualize ecological risks .

Q. How can researchers design studies to evaluate the photolytic degradation of perfluoro(allylbenzene) in aqueous environments?

Simulated solar irradiation systems (e.g., xenon arc lamps with AM1.5G filters) combined with radical scavengers (e.g., tert-butanol for OH radicals) isolate degradation mechanisms. Ultra-high-performance liquid chromatography (UHPLC) with quadrupole-orbitrap MS identifies transient intermediates (e.g., perfluorinated aldehydes). Quantum yield calculations and actinometry validate reaction quantum efficiencies .

属性

IUPAC Name |

1,2,3,4,5-pentafluoro-6-(1,1,2,3,3-pentafluoroprop-2-enyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9F10/c10-2-1(9(18,19)7(15)8(16)17)3(11)5(13)6(14)4(2)12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRHBYJDZKRNITP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)F)F)F)C(C(=C(F)F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9F10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379760 | |

| Record name | 1,2,3,4,5-Pentafluoro-6-(1,1,2,3,3-pentafluoroprop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67899-41-6 | |

| Record name | 1,2,3,4,5-Pentafluoro-6-(1,1,2,3,3-pentafluoroprop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Pentafluorophenyl)pentafluoro-1-propene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。